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Compound of Interest

Compound Name: Methyl 3-methyl-2-oxobutanoate

Cat. No.: B1314033

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate,
a ketoester of interest in various scientific domains. This document outlines its chemical
synonyms, physicochemical properties, metabolic significance, and detailed protocols for its
synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms

Methyl 3-methyl-2-oxobutanoate is known by several names in scientific literature and
chemical databases. Accurate identification is crucial for literature searches and procurement.
The compound's IUPAC name is methyl 3-methyl-2-oxobutanoate.[1] A comprehensive list of
synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for Methyl 3-methyl-2-oxobutanoate
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Identifier Type Value

IUPAC Name methyl 3-methyl-2-oxobutanoate

CAS Number 3952-67-8[1]

Molecular Formula CeH1003[1]

Synonyms Butanoic acid, 3-methyl-2-oxo-, methyl ester

methyl 3-methyl-2-oxobutyrate

3-methyl-2-oxo-butyric acid methyl ester

PubChem CID 12449855[1]
InChiKey NKWVBPZZQFOVCE-UHFFFAOYSA-N[1]
SMILES CC(C)C(=0)C(=0)OCJ[1]

Physicochemical Properties

The physical and chemical properties of Methyl 3-methyl-2-oxobutanoate are summarized in
Table 2. These data are essential for designing experimental conditions, including reaction
setups, purification procedures, and analytical methods.

Table 2: Physicochemical Properties of Methyl 3-methyl-2-oxobutanoate

Property Value

Molecular Weight 130.14 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
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Metabolic Significance of the Parent Acid

Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid, also
known as a-ketoisovaleric acid or a-ketoisovalerate. This a-keto acid is a key intermediate in
the catabolism of branched-chain amino acids (BCAAs), specifically valine.[2][3] The metabolic
pathway, which primarily occurs in the mitochondria of skeletal muscle, is crucial for energy

homeostasis.[2]

The catabolism of valine begins with a reversible transamination reaction catalyzed by
branched-chain aminotransferase (BCAT), which converts valine to a-ketoisovalerate.[2] This is
followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain a-keto
acid dehydrogenase (BCKDH) complex. The metabolic fate of a-ketoisovalerate is a critical
regulatory point in BCAA metabolism.

Below is a diagram illustrating the initial steps of the BCAA catabolic pathway.

Transamination
a-Ketoglutarate L» Glutamate
BCKDH

BCAT 3-Methyl-2-oxobutanoate irreversible
(a-Ketoisovalerate)

Oxidative Decarboxylation

Valine Isobutyryl-CoA |F————--- - Further Metabolism

Click to download full resolution via product page
BCAA Catabolism Pathway

Experimental Protocols
Synthesis via Fischer Esterification

Methyl 3-methyl-2-oxobutanoate can be synthesized from its corresponding carboxylic acid,
3-methyl-2-oxobutanoic acid, and methanol via Fischer esterification, a common acid-catalyzed
esterification method.
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Reaction:

(CH3)2CHCOCOOH + CH30H = (CH3)2CHCOCOOCHs + H20
Materials:

o 3-methyl-2-oxobutanoic acid

» Methanol (anhydrous), excess to serve as solvent and reactant
e Concentrated sulfuric acid (catalyst)

e Sodium bicarbonate (saturated solution)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

» Diethyl ether or ethyl acetate for extraction

e Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:

e Reaction Setup: In a dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an
excess of anhydrous methanol (e.g., 10-20 molar equivalents).

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1
equivalents) to the solution while cooling the flask in an ice bath.

o Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, remove the excess methanol under reduced
pressure using a rotary evaporator.

o Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory
funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate
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solution (to neutralize the acid catalyst), and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-
methyl-2-oxobutanoate.

« Purification: The crude product can be purified by vacuum distillation.

The following diagram outlines the general workflow for this synthesis.
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Fischer Esterification Workflow
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Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like
methyl 3-methyl-2-oxobutanoate. Due to the presence of a ketone group, derivatization is
often employed to improve chromatographic properties and sensitivity.

Materials:

Sample containing Methyl 3-methyl-2-oxobutanoate

« Internal standard (e.g., a stable isotope-labeled analog)

» Derivatization agents: Methoxyamine hydrochloride in pyridine and a silylating agent (e.g., N-
Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

e Solvent for extraction (e.g., ethyl acetate)

e GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-
dimethylpolysiloxane)

Procedure:

o Sample Preparation and Extraction:

o To a known amount of sample, add an internal standard.

o Extract the analyte into an organic solvent like ethyl acetate.

o Evaporate the solvent to dryness under a stream of nitrogen.

e Derivatization:

o Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried
extract. Incubate at a controlled temperature (e.g., 60°C) for 1 hour to protect the ketone

group.
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o Silylation: Add a silylating agent like MSTFA and incubate further (e.g., 60°C for 30
minutes) to derivatize any other active hydrogens, though for the methyl ester this step is
primarily to ensure compatibility with the overall method for analyzing related metabolites.

e GC-MS Analysis:
o Inject an aliquot of the derivatized sample into the GC-MS.

o Gas Chromatography: Use a temperature program to separate the components on the
capillary column. A typical program might start at a low temperature (e.g., 70°C), hold for a
few minutes, and then ramp up to a higher temperature (e.g., 300°C).

o Mass Spectrometry: Operate the mass spectrometer in either full scan mode for
identification or selected ion monitoring (SIM) mode for quantification, monitoring
characteristic ions of the derivatized analyte and internal standard.
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GC-MS Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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